3-(Aminomethyl)pyridin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(aminomethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-4-5-2-1-3-8-6(5)9/h1-3H,4,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRUXDXIVIYFJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342196 | |
| Record name | 3-(aminomethyl)pyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123369-45-9 | |
| Record name | 3-(aminomethyl)pyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Characterization in 3 Aminomethyl Pyridin 2 Ol Research
Advanced Spectroscopic Techniques for Molecular Elucidation
Spectroscopy is a cornerstone of chemical analysis, providing a non-destructive window into molecular structure. By probing the interactions of molecules with electromagnetic radiation, various spectroscopic methods can map out the electronic and vibrational characteristics, as well as the precise arrangement of atoms within 3-(Aminomethyl)pyridin-2-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected signals can be inferred from its structure and data from analogous compounds.
¹H NMR: Proton NMR would provide information on the chemical environment of every hydrogen atom. For this compound, distinct signals would be anticipated for the protons of the aminomethyl group (-CH₂NH₂), the three aromatic protons on the pyridine (B92270) ring, and the hydroxyl (-OH) proton. Studies on the closely related compound, 3-(aminomethyl)pyridine (B1677787), show characteristic signals for the aminomethyl protons (CH₂) at approximately 3.89 ppm and the pyridine ring protons in the range of 7.26-8.52 ppm. chemicalbook.com The addition of a hydroxyl group in this compound would influence the electronic environment, causing shifts in these values, and would introduce a new, exchangeable signal for the OH proton.
¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom. For this compound, six distinct signals would be expected: one for the aminomethyl carbon, and five for the carbons of the pyridine ring, including the carbon bearing the hydroxyl group which would be significantly shifted downfield.
Illustrative ¹H NMR Data for a Related Compound
The following table shows ¹H NMR data for 3-(Aminomethyl)pyridine in CDCl₃, which helps to illustrate the types of signals expected.
| Assignment | Chemical Shift (ppm) |
| Pyridine Ring Proton | 8.52 |
| Pyridine Ring Proton | 7.66 |
| Pyridine Ring Proton | 7.26 |
| Aminomethyl (-CH₂) | 3.89 |
| Amino (-NH₂) | 1.54 |
| Data sourced from a study on 3-(Aminomethyl)pyridine. chemicalbook.com |
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
FT-IR: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrations would include N-H stretching from the amino group (typically in the 3300-3500 cm⁻¹ region), O-H stretching from the hydroxyl group (a broad band also around 3200-3600 cm⁻¹), C-H stretching from the aromatic ring and methylene (B1212753) group (around 2800-3100 cm⁻¹), and C=C/C=N ring stretching vibrations for the pyridine core (1500-1600 cm⁻¹). Analysis of related pyridinol compounds confirms these characteristic regions. nist.gov Pyridine FTIR is a well-established method for probing the acidic sites on catalyst surfaces, highlighting its sensitivity to the pyridine ring's electronic environment. msesupplies.comcet-science.com
FT-Raman: FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations and bonds involving non-polar groups often yield strong Raman signals. For this compound, the pyridine ring breathing modes would be particularly prominent. Studies on similar molecules like pyridine-3-sulfonic acid have utilized both FT-IR and FT-Raman to achieve a complete vibrational analysis. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The pyridine ring in this compound contains π-electrons and is expected to absorb UV light. The spectrum would likely display π→π* transitions characteristic of the aromatic system. The presence of the hydroxyl and aminomethyl substituents would act as auxochromes, potentially shifting the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) compared to unsubstituted pyridine. The exact position of these absorptions can be sensitive to the solvent and pH, given the presence of the basic amino group and the acidic/basic nature of the pyridinol moiety.
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) is a powerful technique used to determine the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. nih.gov For this compound (C₆H₈N₂O), HR-MS would confirm the molecular mass with high accuracy (calculated monoisotopic mass: 124.0637 u). Furthermore, the fragmentation pattern observed in the mass spectrum provides a molecular fingerprint, offering valuable clues about the compound's structure. Common fragmentation pathways for related pyridine derivatives often involve the loss of small, stable molecules or radicals from the side chains, helping to confirm the connectivity of the atoms. acs.orgjst.go.jp
Solid-State Structural Determination
While spectroscopic methods provide crucial data on molecular connectivity and functional groups, determining the precise three-dimensional arrangement of atoms in the solid state requires diffraction techniques.
X-ray Crystallography for Conformation and Bonding Analysis
X-ray crystallography is the definitive method for determining the molecular and crystal structure of a compound. Although a specific crystal structure for this compound has not been detailed in the reviewed literature, the technique would provide invaluable information if suitable crystals were obtained.
The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the geometry of the pyridine ring and the conformation of the aminomethyl side chain. rsc.org Of particular interest would be the intermolecular interactions. The presence of both a hydroxyl group (a hydrogen bond donor) and an amino group (a hydrogen bond donor and acceptor), along with the pyridine nitrogen (a hydrogen bond acceptor), suggests that this compound would form an extensive network of hydrogen bonds in the solid state. These interactions govern the crystal packing and influence the compound's physical properties. Numerous studies on other functionalized pyridine derivatives have utilized X-ray crystallography to characterize such structural details and intermolecular forces. univie.ac.atnih.govresearchgate.netnih.gov
Thermal Analysis Studies for Material Behavior
Thermal analysis techniques are pivotal in characterizing the material properties of chemical compounds, providing insights into their thermal stability, decomposition, and phase transitions. These methods measure the physical and chemical properties of a substance as a function of temperature or time while it is subjected to a controlled temperature program. For the compound this compound, specific experimental data from techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are not extensively available in the public domain based on current research.
However, the scientific literature does detail thermal analysis studies on structurally related compounds, particularly metal complexes of 3-(aminomethyl)pyridine (also known as 3-picolylamine). For instance, research on cobalt(II) thiocyanate (B1210189) complexes with 3-(aminomethyl)pyridine shows that these materials undergo thermal decomposition. nih.gov One such study noted that a cobalt(II) complex with 3-(aminomethyl)pyridine begins to decompose at approximately 215°C. nih.gov Further heating resulted in a continuous loss of mass without distinct, separate decomposition events. nih.gov Such studies on related molecules underscore the utility of thermal analysis in determining the temperature at which materials start to degrade.
In principle, were this compound to be analyzed, TGA would measure its mass change over a range of temperatures. This would reveal the temperatures at which components of the molecule volatilize or decompose. DSC, on the other hand, would measure the heat flow to or from the sample as a function of temperature, identifying phase transitions such as melting, crystallization, and glass transitions, along with the energy associated with these processes.
While direct thermal analysis data for this compound is not presently found, the analysis of its derivatives and complexes provides a framework for understanding how its structural components might behave under thermal stress. During a fire, for example, it is noted that irritating and highly toxic gases can be generated from the thermal decomposition of related chlorinated pyridine compounds. aksci.com
Computational and Theoretical Investigations of 3 Aminomethyl Pyridin 2 Ol
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a framework for predicting molecular structure, stability, and reactivity from first principles.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.govresearchgate.net It is favored for its balance of accuracy and computational cost, making it suitable for studying a wide range of chemical systems, including pyridine (B92270) derivatives. A typical DFT study on 3-(Aminomethyl)pyridin-2-ol would involve selecting a functional (such as B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. researchgate.net Such calculations would yield the molecule's total energy, electron density, and other fundamental electronic properties.
Geometry optimization is a computational procedure used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this would involve calculating the forces on each atom and adjusting their positions until a stable conformation is reached. This process provides crucial information about bond lengths, bond angles, and dihedral angles. A thorough investigation would also explore the conformational landscape to identify different stable isomers and the energy barriers between them, which is particularly relevant due to the rotatable aminomethyl group.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Value |
| C2-N (Å) | Data not available |
| C3-C (aminomethyl) (Å) | Data not available |
| C2-O (Å) | Data not available |
| N-C-C (°) | Data not available |
| O-C-N (°) | Data not available |
| Dihedral Angle (°) | Data not available |
Note: This table is for illustrative purposes only. No experimental or calculated data for the geometric parameters of this compound were found.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.comyoutube.com The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table is for illustrative purposes only. No calculated data for the frontier molecular orbital energies of this compound were found.
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. proteopedia.orgresearchgate.net It is useful for predicting how a molecule will interact with other charged species. researchgate.net The MEP map of this compound would show regions of negative potential (typically around electronegative atoms like oxygen and nitrogen) and positive potential (often near hydrogen atoms), indicating likely sites for electrophilic and nucleophilic attack, respectively.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. uni-muenchen.dewisc.eduwisc.edu It examines interactions between filled (donor) and empty (acceptor) orbitals, which can be quantified to understand charge transfer and delocalization. For this compound, NBO analysis would reveal the nature of the bonds, the hybridization of the atoms, and the extent of intramolecular charge transfer, offering deeper insight into its electronic structure and stability. researchgate.net
Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule based on the calculated wavefunction. uni-muenchen.de While it has known limitations, such as a strong dependence on the basis set used, it can provide a qualitative understanding of the charge distribution. researchgate.net A Mulliken charge analysis for this compound would provide estimated charges for each atom, helping to identify the most electropositive and electronegative centers in the molecule. researchgate.net
Table 3: Hypothetical Mulliken Atomic Charges for this compound
| Atom | Charge (a.u.) |
| O | Data not available |
| N (pyridine ring) | Data not available |
| N (aminomethyl) | Data not available |
| C2 | Data not available |
| C3 | Data not available |
Note: This table is for illustrative purposes only. No calculated data for the Mulliken atomic charges of this compound were found.
Prediction of Reactivity and Mechanistic Pathways
Theoretical calculations can elucidate the reactivity of this compound, predicting how it will interact with other chemical species and the likely pathways for its reactions.
Fukui function analysis is a method rooted in density functional theory (DFT) that helps in identifying the most reactive sites within a molecule. It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. This information is critical for predicting the sites for nucleophilic and electrophilic attack.
For a molecule like this compound, Fukui functions can pinpoint which atoms are most susceptible to attack. The analysis involves calculating the condensed Fukui functions for each atom in the molecule. Generally, a higher value of the Fukui function for nucleophilic attack (f+) indicates a site prone to reaction with nucleophiles, while a higher value for electrophilic attack (f-) suggests a site susceptible to electrophiles.
Table 1: Illustrative Fukui Function Indices for a Hypothetical Analysis of this compound
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |
|---|---|---|---|
| N1 | 0.052 | 0.189 | 0.121 |
| C2 | 0.145 | 0.033 | 0.089 |
| C3 | 0.088 | 0.091 | 0.090 |
| C4 | 0.121 | 0.065 | 0.093 |
| C5 | 0.076 | 0.102 | 0.089 |
| C6 | 0.133 | 0.050 | 0.092 |
| O7 | 0.158 | 0.110 | 0.134 |
| N8 | 0.115 | 0.155 | 0.135 |
Note: This data is hypothetical and for illustrative purposes only, as specific research on this compound is not available.
Nonlinear optical (NLO) materials are of great interest for their applications in photonics and optoelectronics, including optical signal processing and data storage. ias.ac.in Pyridine derivatives are a class of organic compounds that have shown significant NLO properties due to their donor-acceptor arrangements and π-conjugated systems. ias.ac.in
Theoretical calculations, often using DFT methods, are employed to predict the NLO properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. A high β value indicates a strong NLO activity.
For this compound, the presence of the electron-donating aminomethyl group and the hydroxyl group, along with the π-conjugated pyridine ring, suggests that it may exhibit NLO properties. A computational study on a closely related compound, 2-(aminomethyl)pyridineH2PO4, revealed a second-harmonic generation (SHG) response, confirming the NLO potential of this structural motif. rsc.org The study highlighted the role of the π-conjugated organic cation in the observed NLO properties. rsc.org
A theoretical investigation of this compound would involve calculating its dipole moment, polarizability, and first hyperpolarizability. These calculations would provide a quantitative measure of its potential as an NLO material.
Table 2: Calculated NLO Properties for a Structurally Similar Pyridine Derivative
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | 5.6 D |
| Average Polarizability (α) | 15.2 x 10⁻²⁴ esu |
| First Hyperpolarizability (β) | 8.9 x 10⁻³⁰ esu |
Note: The data presented is based on findings for a related aminopyridine derivative and serves as an example of the type of data generated in NLO studies.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For flexible molecules like this compound, MD simulations are invaluable for exploring the different conformations that the molecule can adopt, a process known as conformational sampling.
The aminomethyl group attached to the pyridine ring can rotate, leading to various spatial arrangements. MD simulations can map the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in a biological system or in the formation of crystals.
While specific MD simulation studies on this compound are not documented in the literature, the methodology has been widely applied to other pyridine derivatives to understand their dynamic behavior. jchemlett.comsemanticscholar.org Such a study on this compound would provide a detailed picture of its conformational landscape, which is essential for rational drug design and materials engineering. The simulations can reveal the flexibility of the molecule and the preferred orientations of its functional groups. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Reactivity and Chemical Derivatization of 3 Aminomethyl Pyridin 2 Ol
Functional Group Interconversions and Transformations
The presence of both an aminomethyl and a hydroxyl group on the pyridine (B92270) ring provides two primary sites for chemical modification, allowing for selective transformations to generate a variety of derivatives.
Reactivity of the Aminomethyl Moiety
The primary amine of the aminomethyl group is a potent nucleophile and can readily participate in a variety of reactions.
Acylation: The aminomethyl group can be easily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.
Alkylation: N-alkylation of the aminomethyl group can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The degree of alkylation (mono-, di-, or even tri-alkylation to form a quaternary ammonium (B1175870) salt) can be controlled by the stoichiometry of the reactants and the reaction conditions. For instance, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is a common method for controlled mono-alkylation.
Schiff Base Formation: The primary amine can condense with aldehydes or ketones to form Schiff bases (imines). This reversible reaction is often catalyzed by acid or base and involves the formation of a carbinolamine intermediate followed by dehydration. Schiff bases are valuable intermediates for the synthesis of other nitrogen-containing compounds and are also known for their coordination chemistry with metal ions. Studies on similar aminopyridine derivatives have shown the formation of stable Schiff base complexes with various transition metals. mdpi.comjk-sci.comnih.govmdpi.comnih.gov
| Reaction Type | Reagent/Conditions | Product Functional Group |
| Acylation | Acyl chloride, base | Amide |
| Alkylation | Alkyl halide, base | Secondary/Tertiary Amine |
| Schiff Base Formation | Aldehyde or Ketone, acid/base catalyst | Imine |
Reactivity of the Pyridinol Hydroxyl Group
The hydroxyl group at the 2-position of the pyridine ring exhibits reactivity characteristic of both phenols and alcohols, influenced by the electronic nature of the pyridine ring. It exists in tautomeric equilibrium with its corresponding pyridone form.
Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis, involving deprotonation with a strong base to form a pyridinolate anion, followed by reaction with an alkyl halide. Catalyst-free etherification of similar pyridoxine (B80251) derivatives has been achieved at elevated temperatures. nrochemistry.comnih.gov
Esterification: Esterification of the hydroxyl group can be accomplished by reaction with acyl chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine (B128534) to scavenge the acid byproduct. mdpi.comnih.govchemicalbook.comresearchgate.net Direct esterification with carboxylic acids can be achieved using dehydrating agents or under Fischer esterification conditions, although this can be challenging due to the basicity of the pyridine nitrogen.
| Reaction Type | Reagent/Conditions | Product Functional Group |
| Etherification | Alkyl halide, strong base | Ether |
| Esterification | Acyl chloride/anhydride, base | Ester |
Nucleophilic and Electrophilic Substitution Reactions
The pyridine ring in 3-(Aminomethyl)pyridin-2-ol is susceptible to both nucleophilic and electrophilic attack, with the regioselectivity being influenced by the existing substituents.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). scirp.orgorganic-chemistry.orgmdpi.com The hydroxyl group at the 2-position can act as a leaving group after conversion to a better leaving group, such as a triflate or tosylate. This allows for the introduction of various nucleophiles at this position. However, direct displacement of the hydroxyl group is difficult. Nucleophilic substitution reactions on halopyridines are a common method for introducing new functional groups. acs.orgrsc.org
Electrophilic Aromatic Substitution (SEAr): The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. matthey.comorganic-chemistry.orgrsc.org However, the hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. In the case of this compound, the positions most susceptible to electrophilic attack would be C4 and C6. Nitration of 3-hydroxypyridine, for instance, occurs at the 2-position, ortho to the hydroxyl group. google.comlibretexts.orgjk-sci.com The aminomethyl group is also an activating group, further influencing the regioselectivity of the reaction.
Oxidation and Reduction Chemistry
The functional groups and the pyridine ring of this compound can undergo various oxidation and reduction reactions.
Oxidation: The primary amine of the aminomethyl group can be oxidized to various nitrogen-containing functional groups, such as nitroso, nitro, or even a carboxylic acid under harsh conditions. The pyridine ring itself is relatively resistant to oxidation, but the nitrogen atom can be oxidized to an N-oxide using reagents like peroxy acids. google.com The hydroxyl group can also be oxidized, though this is less common for pyridinols. Selective oxidation of similar thienopyridines has been shown to be an effective route for functionalization. acs.org
Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions, including catalytic hydrogenation (e.g., using H₂ with catalysts like Pd, Pt, or Rh) or with dissolving metal reductions. researchgate.netrsc.orgwikipedia.orgharvard.edu The choice of reducing agent and reaction conditions can allow for partial or complete reduction of the ring.
Coupling Reactions for Advanced Molecular Architectures
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound can be a valuable building block in such reactions. To participate in these reactions, the hydroxyl group is typically converted into a better leaving group, such as a triflate, or a halide is introduced onto the pyridine ring.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide or triflate. youtube.comsigmaaldrich.comwikipedia.orgorganic-chemistry.org A triflate derivative of this compound could be coupled with various boronic acids to introduce new aryl or vinyl substituents on the pyridine ring.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide or triflate. nrochemistry.comscirp.orgrsc.orgwikipedia.orglibretexts.org This allows for the introduction of an alkyne moiety onto the pyridine ring, which can then be further functionalized.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. jk-sci.comrsc.orgmatthey.comlibretexts.orgacsgcipr.orgmdpi.comresearchgate.net The aminomethyl group of this compound could potentially undergo N-arylation, or a halo-derivative could be coupled with other amines.
| Coupling Reaction | Reactants | Catalyst System | Bond Formed |
| Suzuki-Miyaura | Organoboron + Organohalide/Triflate | Pd catalyst, base | C-C |
| Sonogashira | Terminal Alkyne + Organohalide/Triflate | Pd/Cu catalyst, base | C-C (alkyne) |
| Buchwald-Hartwig | Amine + Organohalide/Triflate | Pd catalyst, base | C-N |
Synthesis of Novel Derivatives and Conjugates
The diverse reactivity of this compound makes it a valuable scaffold for the synthesis of novel derivatives and conjugates with potential applications in medicinal chemistry and materials science. mdpi.comnih.govnih.gov
By combining the reactions described above, a wide array of complex molecules can be constructed. For example, the aminomethyl group can be used as a handle to attach the molecule to larger biomolecules or solid supports. The hydroxyl group can be modified to tune the electronic properties or solubility of the molecule. The pyridine ring can be functionalized through coupling reactions to build extended conjugated systems. The synthesis of bioactive pyridone-containing heterocycles often utilizes multicomponent reactions. nih.gov Furthermore, nitropyridines, which can be potentially synthesized from the aminomethyl group, are versatile precursors for a variety of bioactive molecules. mdpi.com
Thiocarbamide and Oxazolidinone Derivative Synthesis
While specific literature detailing the synthesis of thiocarbamide and oxazolidinone derivatives directly from this compound is not extensively available, the synthesis of these heterocyclic systems can be inferred from established organic chemistry principles and reactions with analogous compounds.
Thiocarbamide Derivative Synthesis
The primary amino group in this compound serves as a key reactive site for the synthesis of thiocarbamide derivatives. The most common method for the preparation of thioureas (thiocarbamides) involves the reaction of a primary amine with an isothiocyanate. nih.govorganic-chemistry.orgnih.gov In a hypothetical reaction, this compound would react with a suitable isothiocyanate (R-N=C=S) in an appropriate solvent, such as ethanol (B145695) or acetonitrile (B52724), to yield the corresponding N-substituted thiocarbamide derivative.
The general reaction scheme is as follows:
The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbon of the isothiocyanate. The reaction conditions are typically mild, often occurring at room temperature. organic-chemistry.org The properties of the resulting thiocarbamide would depend on the nature of the 'R' group of the isothiocyanate used. A variety of alkyl and aryl isothiocyanates can be employed to generate a library of thiocarbamide derivatives. nih.gov
Table 1: Hypothetical Synthesis of Thiocarbamide Derivatives of this compound This table is based on general reactions of primary amines with isothiocyanates and does not represent experimentally verified data for this compound.
| Reactant 1 | Reactant 2 (Isothiocyanate) | Product |
| This compound | Phenyl isothiocyanate | 1-((2-hydroxypyridin-3-yl)methyl)-3-phenylthiourea |
| This compound | Methyl isothiocyanate | 1-((2-hydroxypyridin-3-yl)methyl)-3-methylthiourea |
| This compound | Allyl isothiocyanate | 1-allyl-3-((2-hydroxypyridin-3-yl)methyl)thiourea |
Oxazolidinone Derivative Synthesis
The synthesis of oxazolidinone derivatives from this compound would leverage the presence of both the aminomethyl and the pyridin-2-ol groups, which can be considered as a 1,2-amino alcohol analogue. The formation of the oxazolidinone ring typically involves the cyclization of a β-amino alcohol with a carbonylating agent. organic-chemistry.orgnih.govresearchgate.net
A plausible synthetic route would involve the reaction of this compound with a carbonylating agent such as phosgene (B1210022), carbonyldiimidazole (CDI), or a chloroformate in the presence of a base. nih.gov The base deprotonates the hydroxyl and amino groups, facilitating the intramolecular cyclization to form the five-membered oxazolidinone ring.
The general reaction scheme can be depicted as:
The specific structure of the resulting oxazolidinone would depend on the reaction conditions and the carbonylating agent used. For instance, the use of phosgene or its equivalents would lead to the formation of a 2-oxazolidinone (B127357) ring fused with the pyridine ring.
Table 2: Plausible Oxazolidinone Derivatives from this compound This table presents hypothetical structures based on general synthetic methods for oxazolidinones from amino alcohols.
| Starting Material | Reagent | Potential Product |
| This compound | Carbonyldiimidazole (CDI) | A fused pyridoxazinone or a related heterocyclic system |
| This compound | Phosgene | A fused pyridoxazinone or a related heterocyclic system |
It is important to note that the tautomeric nature of the pyridin-2-ol (existing in equilibrium with its pyridone form) could influence the course of these reactions, potentially leading to different isomeric products.
Metal Complexation and Coordination Chemistry Research
The structure of this compound, featuring a pyridine nitrogen, an amino nitrogen, and a hydroxyl oxygen, makes it a potentially versatile ligand for the coordination of metal ions. nsf.govresearchgate.netmdpi.com Aminopyridine ligands are well-known for their ability to form stable complexes with a wide range of transition metals. vot.plekb.eg The specific coordination behavior of this compound would depend on the metal ion, the reaction conditions, and the stoichiometry of the reactants.
Based on analogous aminopyridine ligands, this compound could act as a bidentate or a tridentate ligand.
Bidentate Coordination: It could coordinate to a metal center through the pyridine nitrogen and the amino nitrogen, forming a stable five-membered chelate ring. This is a common coordination mode for 2-(aminomethyl)pyridine derivatives. researchgate.net
Tridentate Coordination: It is also possible for the hydroxyl group to participate in coordination, leading to a tridentate binding mode involving the pyridine nitrogen, the amino nitrogen, and the hydroxyl oxygen. This would result in the formation of two fused chelate rings, enhancing the stability of the metal complex.
The coordination chemistry of aminopyridine ligands has been extensively studied with various transition metals, including but not limited to copper(II), nickel(II), cobalt(II), and iron(II). nsf.govresearchgate.netnih.gov The resulting metal complexes can exhibit diverse geometries, such as octahedral, square planar, or tetrahedral, depending on the coordination number and the nature of the metal ion and other co-ligands. mdpi.com
Research on the metal complexes of structurally similar ligands, such as 2-amino-3-methylpyridine (B33374) and (2-pyridyl)methanamine, has shown a rich coordination chemistry with various transition metals. researchgate.netmdpi.comresearchgate.net For instance, complexes of 2-amino-3-methylpyridine with copper(II) and silver(I) have been synthesized and structurally characterized. mdpi.com These studies provide a foundation for predicting the types of metal complexes that could be formed with this compound.
Table 3: Potential Coordination Modes and Metal Complexes of this compound This table is based on the known coordination chemistry of analogous aminopyridine ligands.
| Metal Ion | Potential Coordination Mode | Potential Complex Geometry |
| Copper(II) | Bidentate (N,N) or Tridentate (N,N,O) | Square planar, Octahedral |
| Nickel(II) | Bidentate (N,N) or Tridentate (N,N,O) | Octahedral, Square planar |
| Iron(II)/Iron(III) | Bidentate (N,N) or Tridentate (N,N,O) | Octahedral |
| Zinc(II) | Bidentate (N,N) or Tridentate (N,N,O) | Tetrahedral, Octahedral |
The study of such metal complexes is of interest due to their potential applications in catalysis, materials science, and as models for biological systems. The electronic and steric properties of the this compound ligand can be tuned by further derivatization, which in turn would influence the properties of the corresponding metal complexes.
Biological and Pharmacological Research of 3 Aminomethyl Pyridin 2 Ol and Its Analogues
Enzyme Inhibition Studies and Mechanistic Insights
Kinase Inhibition Profiles (e.g., MPS1, Aurora Kinases)
Analogues of 3-(Aminomethyl)pyridin-2-ol have been identified as potent inhibitors of critical mitotic kinases, including Monopolar Spindle 1 (MPS1) and Aurora kinases. These kinases are key regulators of cell division and are considered important targets in cancer therapy.
A fragment library based on the 3-aminopyridin-2-one scaffold was screened against a panel of 26 kinases, leading to the identification of several compounds with significant inhibitory activity against MPS1 and the Aurora kinase family nih.govwhiterose.ac.uk. Notably, 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one and 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one emerged as efficient inhibitors nih.gov. The former demonstrated good activity against both Aurora A and Aurora B, with more moderate inhibition of MPS1. The latter showed modest inhibition against MPS1 and Aurora B nih.gov.
X-ray crystallography studies have provided insights into the binding mode of these inhibitors. The structural data revealed key interactions with a conserved lysine (B10760008) residue within the kinase domain, highlighting regions of the enzymes, particularly MPS1, that could be targeted for developing analogues with improved activity and selectivity nih.gov. The 3-aminopyridin-2-one core is capable of forming multiple hydrogen bonds with the backbone of the highly conserved ATP-binding site, known as the hinge region, which is a common feature for many kinase inhibitors nih.gov.
Table 1: Kinase Inhibition Data for 3-Aminopyridin-2-one Analogues
| Compound | Target Kinase | Inhibition Constant (Kᵢ) in µM |
|---|---|---|
| 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one | MPS1 | 150 |
| Aurora A | 19 | |
| Aurora B | 14 | |
| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | MPS1 | 120 |
| Aurora A | 270 | |
| Aurora B | 110 | |
| 3-amino-6-methyl-5-(pyridin-4-yl)pyridin-2(1H)-one | Aurora B | 30 |
Data sourced from Fearon, D., et al. (2018) nih.gov.
Alpha-Glucosidase Enzyme Interactions
Derivatives of 3-aminopyridin-2(1H)-one have demonstrated significant inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion. Inhibition of this enzyme can slow glucose absorption and manage postprandial blood glucose levels, making it a key target for diabetes treatment nih.gov.
Research into thiourea (B124793) and 1,3,4-thiadiazole (B1197879) derivatives of the 3-aminopyridin-2(1H)-one scaffold has yielded promising results. In one study, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea was found to have a higher inhibitory activity against α-glucosidase than the reference drug acarbose (B1664774), with an IC₅₀ value of 9.77 mM compared to 11.96 mM for acarbose mdpi.comnih.govdntb.gov.ua. Another compound, 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea, showed activity comparable to acarbose with an IC₅₀ of 12.94 mM mdpi.comdntb.gov.ua.
Similarly, 1,3,4-thiadiazole derivatives have shown potent inhibition. One of the most active compounds identified was 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid, which displayed an IC₅₀ value of 3.66 mM, nearly 3.7 times lower than that of acarbose (IC₅₀ = 13.88 mM) nih.govnih.gov. Other derivatives with a butanoic acid linker also exhibited high inhibitory activity nih.govnih.gov. Molecular docking studies suggest that the presence of butanoic acid and benzoic acid fragments in these analogues increases their binding affinity with the target protein nih.govnih.gov.
Table 2: α-Glucosidase Inhibition Data for 3-Aminopyridin-2-one Analogues
| Compound | Compound Class | IC₅₀ (mM) | Reference Drug (Acarbose) IC₅₀ (mM) |
|---|---|---|---|
| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | Thiourea Derivative | 9.77 | 11.96 mdpi.comnih.govdntb.gov.ua |
| 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea | Thiourea Derivative | 12.94 | 11.96 mdpi.comdntb.gov.ua |
| 3-Allyl-1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)thiourea | Thiourea Derivative | 16.64 | 11.96 mdpi.comnih.gov |
| 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid | 1,3,4-Thiadiazole Derivative | 3.66 | 13.88 nih.gov |
| 4-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)butanoic acid | 1,3,4-Thiadiazole Derivative | 6.70 | 13.88 nih.govnih.gov |
| 4-(5-((2-Oxo-4-phenyl-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)butanoic acid | 1,3,4-Thiadiazole Derivative | 8.42 | 13.88 nih.govnih.gov |
Data sourced from Shulgau, Z., et al. (2024) mdpi.comnih.govdntb.gov.ua and Palamarchuk, I.V., et al. (2024) nih.govnih.gov.
Interactions with Biomolecular Targets
Receptor Binding and Cellular Pathway Modulation
Analogues of this compound have been investigated for their ability to bind to various receptors and modulate cellular pathways. For instance, derivatives of the structurally related 3-(2-aminoethoxy)pyridine have been synthesized and evaluated for their in vitro nicotinic receptor binding activity. These studies involve assessing the displacement of specific radioligands, such as 3Hcytisine, from synaptic membranes in rat brains. The substituted analogues have demonstrated a wide range of binding affinities, with Ki values from 0.076 to 319 nM. nih.gov Notably, a 5'-vinyl-6'-chloro substituted analogue of 3-(2-aminoethoxy)pyridine was identified as the most potent ligand in this series. nih.gov
In the context of cellular pathway modulation, other pyridine-containing structures have been explored for their inhibitory effects on key signaling molecules. For example, a class of compounds described as 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles were developed as inhibitors of checkpoint kinase 1 (CHK1). nih.gov These compounds were assessed through a cascade of assays, including biochemical inhibition of CHK1 and the ability to abrogate the etoposide-induced G2 checkpoint arrest in human colon cancer cells, a specific CHK1-mediated effect. nih.gov This line of research highlights the potential for pyridine (B92270) analogues to selectively target components of cellular signaling pathways implicated in cancer. nih.gov
Further research into receptor binding has identified novel 2,5,6-substituted pyridines as potential ligands for the cannabinoid type 2 (CB2) receptor, which is a target for PET imaging agents. nih.gov
| Compound | Substitution on Pyridine Ring | Ki (nM) |
| 1 | None | 26 |
| Analogue Series | 5' and 6' positions | 0.076 - 319 |
| Most Potent Analogue | 5'-vinyl-6'-chloro | 0.076 |
| Data sourced from a study on the displacement of 3Hcytisine from rat brain synaptic membranes. nih.gov |
Anticancer Activity Investigations
The anticancer potential of 3-aminomethyl pyridine derivatives has been a subject of scientific inquiry. Studies have reported the synthesis of amide derivatives from 3-aminomethyl pyridine and their subsequent evaluation for anticancer activities. researchgate.net For example, certain novel 3-aminomethyl pyridine derivatives have been tested against various cancer cell lines. researchgate.net
In one study, compounds designated as 2a and 2b demonstrated activity against the A549 lung cancer cell line with IC50 values of 0.2129 µM and 1.186 µM, respectively. researchgate.net Other compounds from the same series (2c, 2d, and 5a) showed notable activity against the MOLT-3 leukaemia cancer cell line, with IC50 values of 0.51 µM, 0.14 µM, and 0.73 µM, respectively. researchgate.net
The broader class of pyridine derivatives has been extensively reviewed for anticancer properties, with many synthetic analogues showing promising activity against various tumor cell lines, including those of the breast, liver, and pancreas. For instance, novel pyridine-thiazole hybrid molecules have been synthesized and screened for cytotoxic action. One such compound, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone, exhibited a high antiproliferative activity, with an IC50 of 0.57 µM in HL-60 acute human promyelocytic leukemia cells. mdpi.com Similarly, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown potent anticancer activity against hepatic, prostate, and colon cancer cell lines, in some cases exceeding the potency of the standard drug doxorubicin. nih.gov
| Compound | Cancer Cell Line | IC50 (µM) |
| 2a | A549 (Lung) | 0.2129 |
| 2b | A549 (Lung) | 1.186 |
| 2c | MOLT-3 (Leukaemia) | 0.51 |
| 2d | MOLT-3 (Leukaemia) | 0.14 |
| 5a | MOLT-3 (Leukaemia) | 0.73 |
| Data from in vitro evaluation of novel synthesized amide derivatives. researchgate.net |
Antimicrobial and Antibacterial Efficacy Studies
The antimicrobial properties of compounds related to this compound are an active area of research. Pyridine and its derivatives are recognized for their broad biological activities, including antimicrobial effects. nih.goveurekaselect.com
Various analogues of this compound have been evaluated for their efficacy against a range of bacterial pathogens. Research on alkyl pyridinol compounds, which share the pyridinol core, has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA). mdpi.com For example, one derivative, EA-02-009, was highly effective against several S. aureus/MRSA strains with Minimum Inhibitory Concentration (MIC) values between 0.5–1 μg/mL. mdpi.com Another compound, JC-01-074, displayed bactericidal activity at a low concentration (MIC: 16 μg/mL) and was shown to disrupt the staphylococcal membrane. mdpi.com
Similarly, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and tested against five Gram-positive bacteria. nih.gov Several of these compounds exhibited strong antibacterial activity, comparable to the antibiotic linezolid. nih.gov Studies on other pyridine derivatives have also shown promising activity against both Gram-positive and Gram-negative bacteria. jocpr.comasianpubs.orgmdpi.com For example, a series of 2-amino-3-cyanopyridine (B104079) derivatives was tested, with one compound showing high activity against S. aureus and B. subtilis with MIC values of 0.039 µg/mL. mdpi.com
| Compound | Bacterial Strain(s) | MIC (µg/mL) |
| EA-02-009 | S. aureus / MRSA | 0.5 - 1 |
| JC-01-072 | S. aureus / MRSA | 4 - 8 |
| JC-01-074 | S. aureus / MRSA | 16 |
| EA-02-011 | S. aureus / MRSA | 32 |
| Data derived from studies on newly synthesized anaephene derivatives. mdpi.com |
Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. Several pyridine analogues have been investigated for their ability to inhibit biofilm formation. Alkyl pyridinol compounds have been shown to be effective against biofilm-forming cells of S. aureus. mdpi.com
Furthermore, a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated universal antibiofilm activity. nih.gov The Minimum Biofilm Inhibitory Concentrations (MBICs) were determined, and one compound, 21d, showed a particularly strong effect on S. pneumoniae with an MBIC of 0.5 μg/mL. nih.gov This indicates a significant concentration-dependent inhibition of biofilm formation. nih.gov Other research has also highlighted the antibiofilm potential of N-alkylated pyridine-based organic salts against both S. aureus and E. coli. nih.gov
A critical aspect of developing new antimicrobial agents is understanding the potential for bacteria to develop resistance. For certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives, studies on the development of drug resistance have been conducted. One promising compound, 21d, demonstrated a stable effect against S. pneumoniae (ATCC 49619) with less drug resistance development over a 15-day period compared to the standard drug, linezolid. nih.gov This suggests that such pyridine analogues may have a lower propensity for inducing resistance, a highly desirable characteristic for a new antibacterial agent. nih.gov
Anti-inflammatory and Antiviral Activity Assessments
The therapeutic potential of pyridine derivatives extends to anti-inflammatory and antiviral applications. eurekaselect.comresearchgate.netsemanticscholar.org
Anti-inflammatory Activity: Derivatives of 3-hydroxy pyridine-4-one have been evaluated for their anti-inflammatory effects in established animal models, such as carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov These studies have shown that the tested compounds possess significant anti-inflammatory activity. nih.gov For example, one compound produced a 67% inhibition in carrageenan-induced paw edema at a dose of 20 mg/kg. nih.gov The anti-inflammatory effects of pyrimidine (B1678525) derivatives, a related class of heterocycles, are often attributed to their ability to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes and nitric oxide (NO) production. nih.gov Other studies on thiazolo[4,5-b]pyridines have also demonstrated considerable anti-inflammatory effects, with some compounds approaching or exceeding the activity of ibuprofen. biointerfaceresearch.com
Antiviral Activity: The pyridine scaffold is a component of numerous compounds investigated for antiviral activity. Reviews of pyridine-containing heterocycles have documented their efficacy against a wide range of viruses, including human immunodeficiency viruses (HIV), hepatitis C virus (HCV), hepatitis B virus (HBV), and respiratory syncytial virus (RSV). nih.goveurekaselect.comresearchgate.net The mechanisms of action for these antiviral pyridine derivatives are varied and can include the inhibition of viral reverse transcriptase, polymerase, and neuraminidase, as well as interference with viral replication cycles and cellular signaling pathways. nih.goveurekaselect.comresearchgate.net
Molecular Docking and Binding Mode Analysis of this compound and its Analogues
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-protein interactions at a molecular level.
Computational Prediction of Ligand-Protein Interactions
Computational studies, particularly molecular docking, have been pivotal in elucidating the potential binding modes of pyridin-2-one and aminopyridine derivatives with various protein targets, most notably protein kinases. While specific docking studies on this compound are not extensively documented in publicly available literature, the analysis of its analogues provides significant insights into its potential ligand-protein interactions.
Kinases, which are key regulators of cellular processes, are common targets for inhibitors based on the pyridin-2-one scaffold. Docking studies of pyridine-substituted pyrimidine analogs into the active site of Mer kinase, a receptor tyrosine kinase, have revealed the importance of hydrogen bonding and hydrophobic interactions for potent inhibition. nih.gov Similarly, investigations into pyridin-2-yl urea (B33335) derivatives as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1) have identified specific binding modes within the kinase domain. nih.gov
For these classes of compounds, the pyridin-2-one core typically forms crucial hydrogen bonds with the hinge region of the kinase active site, mimicking the interaction of the adenine (B156593) moiety of ATP. The substituents on the pyridine ring then extend into adjacent hydrophobic pockets, contributing to the affinity and selectivity of the inhibitor. In the case of this compound, the aminomethyl group at the 3-position is hypothesized to be a key determinant of its binding orientation and specificity. This functional group can act as a hydrogen bond donor, potentially forming interactions with specific amino acid residues in the target protein's active site. The hydroxyl group at the 2-position and the pyridine ring nitrogen are also expected to participate in a network of hydrogen bonds, further stabilizing the ligand-protein complex.
A molecular docking study of a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which share structural similarities with this compound, predicted their binding modes within the antibacterial target. The study identified key interacting residues such as A2473 and C2103, with binding energies ranging from -6.13 to -7.46 kcal/mol. nih.gov These findings suggest that the pyridine and associated functional groups are critical for molecular recognition and binding.
| Compound Class | Protein Target | Key Interacting Residues | Predicted Interactions |
| Pyridine-substituted pyrimidines | Mer Kinase | Not specified | Hydrogen bonding, Hydrophobic interactions |
| Pyridin-2-yl urea derivatives | ASK1 Kinase | Not specified | Two alternative binding modes predicted |
| 3-(Pyridine-3-yl)-2-oxazolidinones | Antibacterial Target | A2473, C2103, A2636, G2283, G2528, U2588, G2617 | Hydrogen bonding |
Analysis of Binding Affinities and Specificity
The binding affinity, often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the interaction between a ligand and its protein target. Computational methods, such as molecular docking, provide an estimation of this affinity through scoring functions, which calculate a binding score or energy (e.g., in kcal/mol). A lower binding energy generally indicates a more favorable and stable interaction.
For analogues of this compound, docking studies have provided valuable data on their binding affinities. For instance, in the study of pyridin-2-yl urea inhibitors targeting ASK1 kinase, docking scores for potent compounds were in the range of -8.50 to -8.63 kcal/mol. nih.gov Another study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives reported binding energies from -6.13 to -7.46 kcal/mol. nih.gov These values suggest a strong predicted binding affinity for their respective targets.
The aminomethyl group in this compound is a key feature that likely influences its binding specificity. The flexibility and hydrogen bonding potential of this group could allow it to interact with specific residues that are not present in the active sites of other related proteins, thus conferring a degree of selectivity. Further computational and experimental studies are necessary to fully elucidate the binding affinity and specificity profile of this compound.
| Compound/Analogue | Protein Target | Predicted Binding Affinity (kcal/mol) |
| Pyridin-2-yl urea derivative (Compound 6) | ASK1 Kinase | -8.50 to -8.63 |
| 3-(Pyridine-3-yl)-2-oxazolidinone (Compound 17g) | Antibacterial Target | -6.97 |
| 3-(Pyridine-3-yl)-2-oxazolidinone (Compound 21b) | Antibacterial Target | -7.36 |
| 3-(Pyridine-3-yl)-2-oxazolidinone (Compound 21d) | Antibacterial Target | -6.27 |
| 3-(Pyridine-3-yl)-2-oxazolidinone (Compound 21e) | Antibacterial Target | -6.13 |
| 3-(Pyridine-3-yl)-2-oxazolidinone (Compound 21f) | Antibacterial Target | -7.46 |
Structure Activity Relationship Sar and Ligand Design Principles for Aminomethyl Pyridinols
Correlation of Structural Modifications with Biological Activity
The biological activity of aminomethyl pyridinols can be significantly influenced by modifications to three key regions of the molecule: the pyridinol ring, the aminomethyl side chain, and the potential for substitution on the ring. Understanding these relationships is crucial for designing compounds with desired therapeutic properties.
The Pyridinol Ring: The pyridine (B92270) core itself is a versatile scaffold in drug design. Its ability to form hydrogen bonds and participate in pi-stacking interactions makes it a valuable component for binding to biological targets. nih.gov The position of the hydroxyl and aminomethyl groups on the pyridine ring is critical for determining the molecule's interaction with target proteins.
The Aminomethyl Side Chain: The primary amine group of the aminomethyl side chain is a key feature, often involved in crucial interactions with biological targets. Modifications to this group can have a profound impact on activity. For instance, in a series of 5-aminomethyl-4-aryl-pyridines designed as DPP-4 inhibitors, the presence and position of the primary amine were found to be critical for inhibitory activity. nih.gov
Substitutions on the Pyridine Ring: The addition of various substituents to the pyridine ring can modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affects its biological activity. For example, in the development of 3-(pyridine-3-yl)-2-oxazolidinone derivatives as antibacterial agents, the introduction of a fluorine atom into the pyridine ring significantly increased antibacterial activity. nih.gov
The following table summarizes the observed effects of structural modifications on the biological activity of aminomethyl pyridine derivatives, providing insights that can be extrapolated to 3-(Aminomethyl)pyridin-2-ol.
| Modification Site | Structural Change | Observed Effect on Biological Activity | Example Compound Class | Reference |
| Aminomethyl Group | Acylation | Can lead to potent anticancer activity. | 3-aminomethyl pyridine chalcone (B49325) derivatives | nih.gov |
| Pyridine Ring | Introduction of aryl groups | Increased potency and selectivity as DPP-4 inhibitors. | 5-aminomethyl-4-aryl-pyridines | nih.gov |
| Pyridine Ring | Halogenation (e.g., fluorine) | Enhanced antibacterial activity. | 3-(pyridine-3-yl)-2-oxazolidinone derivatives | nih.gov |
| Pyridine Ring | Addition of bulky groups | Decreased antiproliferative activity. | General pyridine derivatives | nih.gov |
Rational Design and Optimization of Aminomethyl Pyridinol Analogues
The rational design of novel aminomethyl pyridinol analogues with improved potency and selectivity is guided by the principles of SAR. A common strategy involves the targeted modification of the lead compound to enhance its interaction with the biological target.
An example of rational design can be seen in the optimization of 5-aminomethyl-pyridines as DPP-4 inhibitors. nih.gov Starting from a screening hit, researchers systematically modified the substitution pattern on the pyridine ring, leading to a clear understanding of the SAR and the identification of compounds with nanomolar inhibitory activity. nih.gov This process often involves computational modeling to predict the binding of analogues to the target protein, allowing for a more focused synthetic effort.
Another key aspect of rational design is the use of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties. This can lead to improved pharmacokinetic or pharmacodynamic properties. For instance, in the design of erianin (B49306) analogues, replacing a hydroxyl group with fluorine, a common bioisostere, resulted in compounds with higher activity. rsc.org
Investigation of Ligand Efficiency and Selectivity
Ligand efficiency (LE) is a critical metric in drug discovery that relates the binding affinity of a molecule to its size (typically the number of non-hydrogen atoms). nih.gov It provides a measure of how efficiently a molecule binds to its target and is a valuable tool for selecting and optimizing fragments and lead compounds. csmres.co.uk A higher LE value is generally desirable, as it suggests that the molecule has a more optimal fit with the target.
The formula for Ligand Efficiency is: LE = -RT ln(Kd) / N where:
R is the gas constant
T is the temperature in Kelvin
Kd is the dissociation constant
N is the number of non-hydrogen atoms
For aminomethyl pyridinol scaffolds, optimizing for both LE and LLE would involve making structural modifications that increase binding affinity without a disproportional increase in molecular weight or lipophilicity.
Selectivity is the ability of a drug to bind to its intended target with high affinity while having low affinity for other targets. High selectivity is crucial for minimizing off-target effects and improving the safety profile of a drug candidate. In the development of heteroaromatic-aminomethyl quinolones as iNOS inhibitors, SAR studies led to the identification of compounds with high selectivity for the inducible nitric oxide synthase (iNOS) over other isoforms. nih.gov
Fragment-Based Drug Discovery Approaches for Pyridinol Scaffolds
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds. wikipedia.org It involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the biological target. frontiersin.org These initial fragment hits are then optimized and grown into more potent, drug-like molecules. wikipedia.org
The pyridinol scaffold is well-suited for FBDD due to its relatively small size and the presence of functional groups that can engage in key binding interactions. nih.gov The general workflow for an FBDD campaign targeting a specific protein with a pyridinol-based fragment library would involve:
Fragment Library Screening: A library of diverse pyridinol fragments would be screened against the target protein using biophysical techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.
Hit Identification and Validation: Fragments that show binding to the target are identified and their binding is validated.
Structure-Guided Growth: The three-dimensional structure of the fragment bound to the target protein is determined. This structural information is then used to guide the chemical elaboration of the fragment, adding functional groups that can interact with adjacent pockets on the protein surface to increase affinity.
Fragment Linking or Merging: If multiple fragments are found to bind to different sites on the target, they can be linked together or merged to create a larger, more potent molecule.
The following table outlines the key parameters and their typical values in the context of FBDD.
| Parameter | Typical Value for Fragments | Typical Value for Drug Candidates | Reference |
| Molecular Weight | < 300 Da | < 500 Da | frontiersin.org |
| cLogP | < 3 | < 5 | youtube.com |
| Ligand Efficiency (LE) | ≥ 0.3 kcal/mol per heavy atom | Maintained or slightly decreased | csmres.co.uk |
| Binding Affinity | Millimolar (mM) to high micromolar (µM) | Nanomolar (nM) | wikipedia.org |
Analytical Methodologies for Research and Bioanalysis of 3 Aminomethyl Pyridin 2 Ol
Chromatographic Techniques for Detection and Quantification
Chromatographic techniques are fundamental for the separation, detection, and quantification of 3-(Aminomethyl)pyridin-2-ol in various matrices, from research samples to complex biological fluids. The inherent polarity and structural characteristics of this compound—possessing both a pyridine (B92270) ring and a primary aminomethyl group—dictate the selection and optimization of appropriate chromatographic methods. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most pertinent and powerful techniques for its analysis.
High-Performance Liquid Chromatography (HPLC) Development
The development of a robust HPLC method for this compound requires careful consideration of the stationary phase, mobile phase composition, and detector settings to achieve optimal separation and sensitivity. Given the hydrophilic and basic nature of pyridines and aminopyridines, several HPLC modes can be successfully employed. helixchrom.comsielc.com
A common approach for similar pyridine derivatives is reverse-phase HPLC. scispace.comijsrst.com For a compound like this compound, a C18 column would be a suitable initial choice for the stationary phase. However, due to its polarity, retention on a standard C18 column might be insufficient. In such cases, the use of an aqueous mobile phase with a low percentage of organic modifier (e.g., acetonitrile (B52724) or methanol) would be necessary. To improve peak shape and retention for this basic compound, an acidic modifier such as trifluoroacetic acid (TFA) or formic acid is typically added to the mobile phase. scispace.com The acidic modifier protonates the pyridine nitrogen and the primary amine, enhancing interaction with the stationary phase and reducing peak tailing.
Alternatively, mixed-mode chromatography, which utilizes a stationary phase with both reversed-phase and ion-exchange characteristics, can offer superior retention and selectivity for polar, ionizable compounds like this compound. sielc.com Hydrogen-bonding-based separation on specialized columns is another advanced strategy that has proven effective for separating isomers of aminopyridine, indicating its potential applicability. sielc.com
For detection, a UV-Vis detector is commonly used. Pyridine and its derivatives exhibit characteristic UV absorbance. The UV spectrum of pyridine shows an absorption maximum around 254-270 nm. sielc.comresearchgate.net Therefore, monitoring at a wavelength in this range would likely provide good sensitivity for the detection of this compound. A photodiode array (PDA) detector would be particularly advantageous as it can capture the entire UV spectrum of the eluting peak, aiding in peak identification and purity assessment.
A hypothetical HPLC method for the analysis of this compound is outlined in the table below.
Table 1: Hypothetical HPLC Method Parameters for this compound
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard reversed-phase column suitable for many organic molecules. |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | Acidic modifier to improve peak shape and retention of the basic analyte. |
| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase HPLC. |
| Gradient | 5% B to 40% B over 15 minutes | Gradient elution is often necessary to elute compounds with a range of polarities and to ensure good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column. |
| Column Temperature | 25 °C | Controlled temperature ensures reproducible retention times. scispace.com |
| Detection | UV at 260 nm | Pyridine derivatives typically absorb in this UV region. sielc.comresearchgate.net |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
For higher sensitivity and selectivity, especially in complex biological matrices, liquid chromatography coupled with mass spectrometry (LC-MS) is the premier analytical technique. LC-MS combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, providing molecular weight and structural information that can definitively identify this compound.
The liquid chromatography component of an LC-MS method for this compound would be similar to the HPLC method described above. However, a key difference is the choice of mobile phase modifiers. Non-volatile buffers like phosphate (B84403) are incompatible with mass spectrometry. Therefore, volatile modifiers such as formic acid, acetic acid, or ammonium (B1175870) formate (B1220265) are used. helixchrom.comhelixchrom.com
Electrospray ionization (ESI) is the most suitable ionization technique for a polar and ionizable molecule like this compound. In positive ion mode, the molecule would readily accept a proton to form a protonated molecule [M+H]⁺. This ion would then be detected by the mass analyzer.
For quantitative bioanalysis, tandem mass spectrometry (MS/MS) is employed. In this setup, the protonated molecule of this compound is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), is highly specific and sensitive, allowing for quantification at very low concentrations. The separation of isomers of aminomethyl compounds has been successfully demonstrated using mass spectrometry by analyzing their fragmentation patterns. nih.gov
Table 2: Plausible LC-MS/MS Parameters for this compound
| Parameter | Condition | Rationale |
|---|---|---|
| LC System | UPLC/HPLC | Provides chromatographic separation prior to mass analysis. |
| Column | C18 or Mixed-Mode | To achieve retention and separation from matrix components. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile acidic modifier compatible with MS. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Volatile organic modifier. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Suitable for polar, basic compounds to form [M+H]⁺ ions. |
| Mass Analyzer | Triple Quadrupole (QqQ) or Q-TOF | QqQ for quantitative analysis (MRM), Q-TOF for high-resolution mass measurement. |
| Precursor Ion (Q1) | m/z corresponding to [M+H]⁺ | Selection of the protonated parent molecule. |
| Product Ions (Q3) | Specific fragment ions | Generated by CID for specific and sensitive detection. |
| Collision Gas | Argon or Nitrogen | Used to induce fragmentation in the collision cell. |
Spectrophotometric and Fluorometric Assays (e.g., ELISA)
While chromatographic methods provide separation and quantification, spectrophotometric and fluorometric assays can offer simpler and higher-throughput alternatives for the quantification of this compound, particularly in well-defined sample matrices where interfering substances are minimal.
Direct UV-Vis spectrophotometry could be used for quantification by measuring the absorbance at the wavelength of maximum absorption (λmax), which for pyridine-containing compounds is typically in the 250-270 nm range. researchgate.netacs.org However, this method is generally not selective as other compounds in the sample may also absorb at this wavelength.
Fluorometric assays offer significantly higher sensitivity and selectivity. Many aminopyridines are known to be fluorescent, and their fluorescence properties are often influenced by the solvent environment. acs.org The fluorescence quantum yields of 2- and 3-aminopyridine (B143674) can be quite high, making them suitable for fluorescence-based detection. acs.org It is plausible that this compound also possesses intrinsic fluorescence that could be exploited for a direct fluorometric assay. The development of such an assay would involve determining the optimal excitation and emission wavelengths and assessing the linearity of the fluorescence intensity with concentration. The fluorescence of aminopyridine derivatives can be sensitive to solvent polarity, which could be a factor to control for in assay development. sciforum.net
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific assay format that relies on the binding of an antibody to the target analyte. To develop an ELISA for this compound, it would first be necessary to generate antibodies that specifically recognize the compound. This would involve conjugating this compound to a larger carrier protein to make it immunogenic. Once specific antibodies are produced, a competitive ELISA format could be established for the high-throughput quantification of the compound in biological samples.
Chemical Derivatization Strategies for Enhanced Analytical Performance
Chemical derivatization is a powerful strategy to improve the analytical properties of a target molecule. For this compound, derivatization of the primary amine group can enhance its detectability by introducing a chromophore or fluorophore, improve its chromatographic behavior, and increase its volatility for gas chromatography.
Pre-Column and In Situ Derivatization Techniques
Pre-column derivatization involves reacting the analyte with a derivatizing reagent before injection into the HPLC system. This is a common approach for amines. For this compound, the primary amine is a prime target for derivatization. Reagents that react with primary amines to form highly fluorescent derivatives are particularly useful for enhancing sensitivity.
Examples of such reagents include:
Dansyl chloride: Reacts with primary amines to produce highly fluorescent sulfonamide derivatives.
Fluorescamine: Reacts rapidly with primary amines to form fluorescent pyrrolinone products.
o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts with primary amines to form intensely fluorescent isoindole derivatives. nih.gov However, these derivatives can sometimes be unstable. nih.gov
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): This reagent reacts with primary and secondary amines to form stable, fluorescent urea (B33335) derivatives that can be readily analyzed by reversed-phase HPLC. lcms.cz
In situ derivatization occurs within the sample vial, often automated by the autosampler of the HPLC system. This approach minimizes sample handling and can improve reproducibility. The same reagents used for pre-column derivatization are often applicable for in situ methods.
Development of Novel Derivatization Reagents
Research into novel derivatization reagents aims to improve reaction efficiency, derivative stability, and detection sensitivity. For primary amines like the one in this compound, new reagents are continually being developed.
Recent advancements include reagents that offer enhanced fluorescence properties or are designed for specific detection techniques like mass spectrometry. For instance, reagents can be designed with a permanently charged moiety to improve ionization efficiency in ESI-MS.
Novel fluorescent derivatization reagents such as 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) have been developed for the analysis of primary aromatic amines, offering high sensitivity with fluorescence detection. nih.gov Another example is 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu), which reacts with primary amines to form stable derivatives suitable for HPLC analysis with improved sensitivity and selectivity. sigmaaldrich.com The development of such reagents could lead to more sensitive and robust analytical methods for this compound.
Table 3: Common Derivatization Reagents for Primary Amines
| Reagent | Functional Group Targeted | Detection Method | Advantages |
|---|---|---|---|
| Dansyl Chloride | Primary Amines | Fluorescence, UV | Stable derivatives, well-established method. nih.gov |
| o-Phthalaldehyde (OPA) | Primary Amines (with thiol) | Fluorescence | Rapid reaction, high sensitivity. nih.gov |
| Fluorescamine | Primary Amines | Fluorescence | Fast reaction, reagent is non-fluorescent. squ.edu.om |
| AQC | Primary and Secondary Amines | Fluorescence, UV | Stable derivatives, suitable for protein hydrolysates. lcms.cz |
| DMQC-OSu | Primary Amines | Fluorescence, UV | Good selectivity, stable derivatives. sigmaaldrich.com |
Q & A
Q. Methodological Answer :
- Spectroscopic Analysis : Use ¹H/¹³C NMR to confirm the presence of the aminomethyl (–CH2NH2) and hydroxyl (–OH) groups. For example, the hydroxyl proton typically appears as a singlet at δ 10–12 ppm in DMSO-d6 .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C6H8N2O: 124.0637 g/mol) and detects isotopic patterns.
- X-ray Crystallography : If single crystals are obtainable, this method resolves stereochemical ambiguities, particularly for chiral variants .
Advanced Research Question: How can contradictions in reported biological activities of this compound derivatives be resolved?
Methodological Answer :
Discrepancies in bioactivity data (e.g., enzyme inhibition vs. receptor antagonism) require:
- Multi-Assay Validation : Test the compound across orthogonal assays (e.g., fluorescence polarization for binding affinity, enzymatic colorimetric assays for inhibition).
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorination at C5 or methylation at C4) to isolate pharmacophores. For example, fluorinated analogs (see ) often enhance metabolic stability .
- Computational Docking : Use tools like AutoDock Vina to predict binding modes against target proteins, correlating with experimental IC50 values .
Advanced Research Question: What computational strategies predict the reactivity of this compound in catalytic systems?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For instance, the hydroxyl group may act as a hydrogen-bond donor in catalytic cycles .
- Molecular Dynamics (MD) Simulations : Model interactions with solvent (e.g., water vs. DMSO) to assess stability under reaction conditions.
- Reaction Pathway Analysis : Use software like Gaussian or ORCA to map energy profiles for key steps (e.g., proton transfer in acid-base catalysis) .
Advanced Research Question: How should researchers address stability issues during storage of this compound?
Q. Methodological Answer :
- Storage Conditions : Store at –20°C in amber vials under inert gas (N2/Ar) to prevent oxidation. The compound is incompatible with strong oxidizers (e.g., KMnO4, CrO3) .
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC to detect decomposition products (e.g., pyridinone derivatives) .
Advanced Research Question: What strategies enable enantioselective synthesis of this compound?
Q. Methodological Answer :
- Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes to generate enantiomerically pure aminomethyl groups. Enantiomeric excess (ee) can exceed 90% with optimized ligand-metal ratios .
- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer from a racemic mixture .
Basic Research Question: Which analytical techniques are most reliable for quantifying this compound in complex matrices?
Q. Methodological Answer :
- HPLC-UV/Vis : Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) and detection at λ = 254 nm. Calibrate with NIST-certified standards .
- LC-MS/MS : Employ multiple reaction monitoring (MRM) for high sensitivity in biological samples (LOQ < 1 ng/mL) .
Advanced Research Question: How can mechanistic studies elucidate the role of this compound in catalytic C–N bond formation?
Q. Methodological Answer :
- Isotopic Labeling : Use ¹⁵N-labeled ammonia to track aminomethyl group transfer in coupling reactions.
- In Situ Spectroscopy : Monitor reactions with FTIR or Raman spectroscopy to identify transient intermediates (e.g., imine or nitrene species) .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to infer rate-determining steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
